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Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-
bromoethyl)cyclobutane (CsH11Br). Due to the limited availability of published experimental
spectra for this specific compound, this document focuses on predicted data based on
established spectroscopic principles and data from analogous compounds. It serves as a
valuable resource for compound identification, characterization, and quality control in research
and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (2-bromoethyl)cyclobutane.

Table 1: Predicted *H NMR Data (Solvent: CDCls,
Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.40 Triplet (t) 2H -CH2-Br
~2.05 Multiplet (m) 2H -CH2-CH2-Br
] -CH- (cyclobutane
~2.50 Multiplet (m) 1H )
ring)
) -CH:- (cyclobutane
~1.80-2.00 Multiplet (m) 4H ) ]
ring, adjacent to CH)
) -CH:- (cyclobutane
~1.60-1.75 Multiplet (m) 2H

ring, opposite to CH)

Note: Chemical shifts and multiplicities are estimations and may vary based on experimental

conditions.

Table 2: Predicted *C NMR Data (Solvent: CDCls,
Reference: TMS)

Chemical Shift (o, ppm) Assignment

~ 33 -CH2-Br

~38 -CH2-CH2-Br

~ 39 -CH- (cyclobutane ring)
~ 28 -CH:z- (cyclobutane ring)
~18 -CH:- (cyclobutane ring)

Note: The cyclobutane ring carbons will exhibit distinct signals due to the ethyl bromide

substituent, though some may have similar chemical shifts.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)
1450 Medium CH:z bend

1250 Medium CHz2 wag (cyclobutane)
650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)

m/z Relative Abundance Assignment
[M]* (Molecular ion peak,
162/164 Moderate o
bromine isotope pattern)
83 High [M - Br]*
55 High [CaH7]* (cyclobutyl fragment)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of (2-bromoethyl)cyclobutane in approximately 0.6 mL of deuterated

chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Acquisition:

e Spectrometer: A 300 MHz or higher field NMR spectrometer.

e 1H NMR:

[¢]

Pulse sequence: Standard single-pulse experiment.

[e]

Acquisition time: 2-4 seconds.

o

Relaxation delay: 1-5 seconds.

Number of scans: 16-64.

[¢]

e 13C NMR:

[e]

Pulse sequence: Proton-decoupled experiment.

o

Acquisition time: 1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation:

o Athin film of neat liquid (2-bromoethyl)cyclobutane is prepared between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation and Acquisition:
e Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
e Mode: Transmittance.

e Spectral Range: 4000 - 400 cm™1,
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¢ Resolution: 4 cmm1.

e Abackground spectrum of the clean KBr/NacCl plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry

Instrumentation and Acquisition:

Spectrometer: A mass spectrometer equipped with an electron ionization (El) source.
 |onization Energy: 70 eV.

 Inlet System: Gas chromatography (GC-MS) or direct infusion. If using GC-MS, a suitable
capillary column (e.g., DB-5) would be used for separation prior to mass analysis.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40 - 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like (2-bromoethyl)cyclobutane.
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Compound Synthesis & Purification

Synthesis of (2-Bromoethyl)cyclobutane

'

Purification (e.qg., Distillation, Chromatography)

Aroscoéic Anm

NMR Spectroscopy
(tH, 15C) IR Spectroscopy Mass Spectrometry
/Data Interpretation & Stricture Elucidation \
Analyze NMR Data Analyze IR Data Analyze MS Data
(Chemical Shifts, Coupling, Integration) (Functional Groups) (Molecular lon, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (2-
bromoethyl)cyclobutane.

« To cite this document: BenchChem. [Spectroscopic Profile of (2-Bromoethyl)cyclobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523900#spectroscopic-data-for-2-bromoethyl-
cyclobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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